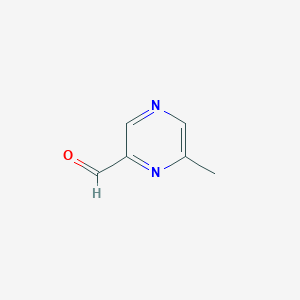

6-Methylpyrazine-2-carbaldehyde

Description

Properties

IUPAC Name |

6-methylpyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-2-7-3-6(4-9)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRHJXNIMHYZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622750 | |

| Record name | 6-Methylpyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116758-01-1 | |

| Record name | 6-Methylpyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylpyrazine-2-carbaldehyde can be synthesized through the oxidation of 6-methylpyrazine-2-methanol. One common method involves the use of Dess-Martin periodinane as the oxidizing agent. The reaction is typically carried out in dichloromethane at a low temperature of around -15°C. After the reaction, the mixture is quenched with water and extracted to obtain the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar oxidation processes but on a larger scale. The choice of oxidizing agents and solvents may vary based on cost and availability. The product is usually purified through crystallization or distillation to achieve the desired purity levels.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form carboxylic acids.

Reduction: It can be reduced to 6-methylpyrazine-2-methanol using reducing agents like sodium borohydride.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane, dichloromethane, low temperature.

Reduction: Sodium borohydride, methanol or ethanol as solvents.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of catalysts or under acidic/basic conditions.

Major Products:

Oxidation: 6-Methylpyrazine-2-carboxylic acid.

Reduction: 6-Methylpyrazine-2-methanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methylpyrazine-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of flavor and fragrance compounds due to its aromatic properties.

Mechanism of Action

The mechanism of action of 6-Methylpyrazine-2-carbaldehyde largely depends on its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The compound’s aldehyde group can also undergo oxidation-reduction reactions, playing a role in redox biology and chemistry.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Structural Similarity

The physicochemical and biological properties of pyrazine derivatives are highly influenced by substituent type, position, and functional groups. Below is a comparative analysis of 6-methylpyrazine-2-carbaldehyde and its closest analogs:

Table 1: Structural and Physicochemical Comparison

*Similarity scores based on structural overlap (0–1 scale) .

Key Comparison Points

Substituent Type and Reactivity :

- The methyl group in this compound is electron-donating, slightly activating the pyrazine ring toward electrophilic substitution. In contrast, chloro substituents (e.g., in 6-chloro and 3-chloro analogs) are electron-withdrawing, increasing the aldehyde's electrophilicity and altering reaction pathways .

- The ester group in Methyl 5-chloro-6-methylpyrazine-2-carboxylate improves hydrolytic stability compared to aldehydes, making it suitable for prolonged storage in drug formulations .

3-Chloropyrazine-2-carbaldehyde (similarity score 0.55) shows reduced structural overlap due to the meta-positioned chloro group, which distorts electronic conjugation with the aldehyde .

Ring System Variations :

- 6-Methyl-2-pyridinecarboxaldehyde replaces the pyrazine ring with pyridine, eliminating one nitrogen atom. This reduces ring aromaticity and basicity, impacting coordination chemistry and biological target interactions .

Biological Activity

6-Methylpyrazine-2-carbaldehyde (CHNO) is a heterocyclic compound characterized by a pyrazine ring with a methyl group and an aldehyde functional group. Its structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

This compound has the following properties:

- Molecular Formula : CHNO

- Molecular Weight : 138.12 g/mol

- Structure : The compound features a pyrazine ring, which is known for its reactivity and ability to interact with biological macromolecules.

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

1. Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. Its aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, modulating enzymatic activities. This property is particularly valuable in drug design, where enzyme inhibition is a common therapeutic strategy.

2. Antimicrobial Activity

Studies have shown that compounds containing the pyrazine ring exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents .

3. Anticancer Potential

The compound's structure may allow for interactions with cancer cell lines, similar to other pyrazine derivatives. Preliminary studies suggest that derivatives of pyrazine can exhibit selective cytotoxicity against cancer cells while sparing non-cancerous cells . Further research is needed to explore the specific anticancer properties of this compound.

Case Studies and Research Findings

The biological activity of this compound is likely mediated through several mechanisms:

- Covalent Bond Formation : The aldehyde group can react with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme function.

- Interaction with DNA/RNA : Similar compounds have been shown to interact with nucleic acids, potentially affecting gene expression and cellular proliferation.

- Oxidative Stress Induction : Some studies suggest that pyrazines may induce oxidative stress in cells, contributing to their cytotoxic effects.

Q & A

Q. How to design a robust protocol for synthesizing this compound derivatives with chiral centers?

- Strategy : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during nucleophilic additions to the aldehyde. Chiral HPLC (Daicel columns) or NMR chiral shift reagents (e.g., Eu(hfc)₃) confirm enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.